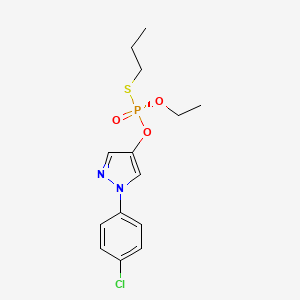
(+)-Pyraclofos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Pyraclofos is an organophosphorus compound known for its insecticidal properties. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) enantiomer is the active form. This compound is primarily used in agricultural settings to control pests and improve crop yields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pyraclofos typically involves the reaction of phosphorus trichloride with an alcohol derivative under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The process includes purification steps such as distillation and crystallization to isolate the pure (+) enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Pyraclofos undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Produces phosphonic acid derivatives.
Reduction: Yields phosphine derivatives.
Substitution: Results in the formation of various substituted organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
(+)-Pyraclofos has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on insect physiology and its potential as a biochemical tool.
Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.
Industry: Applied in the formulation of pest control products for agriculture.
Wirkmechanismus
The mechanism of action of (+)-Pyraclofos involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent paralysis and death of the insect. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathway involves the disruption of normal nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
(+)-Pyraclofos can be compared with other organophosphorus insecticides such as malathion and parathion. While all these compounds inhibit acetylcholinesterase, this compound is unique due to its chiral nature and the specific activity of its (+) enantiomer. This specificity can lead to more targeted pest control with potentially lower environmental impact.
Similar Compounds
Malathion: Another organophosphorus insecticide with a broader spectrum of activity.
Parathion: Known for its high toxicity and effectiveness against a wide range of pests.
Chlorpyrifos: Widely used in agriculture but with concerns over its environmental and health impacts.
Eigenschaften
CAS-Nummer |
1374255-22-7 |
|---|---|
Molekularformel |
C14H18ClN2O3PS |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole |
InChI |
InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m0/s1 |
InChI-Schlüssel |
QHGVXILFMXYDRS-NRFANRHFSA-N |
Isomerische SMILES |
CCCS[P@@](=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


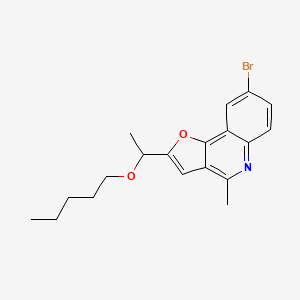

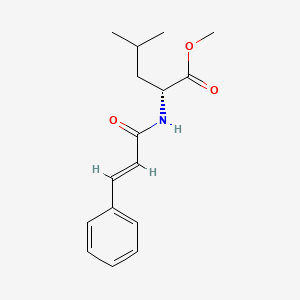
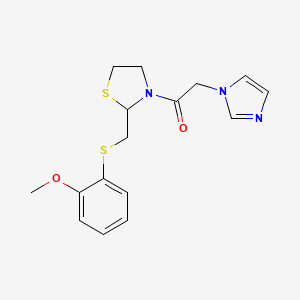
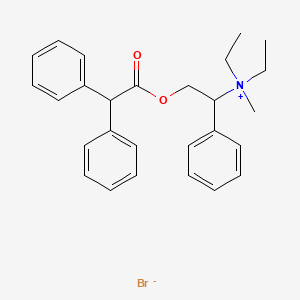
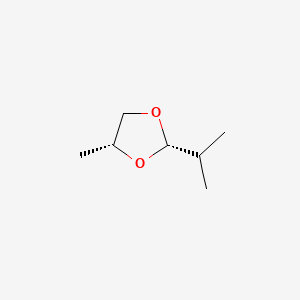
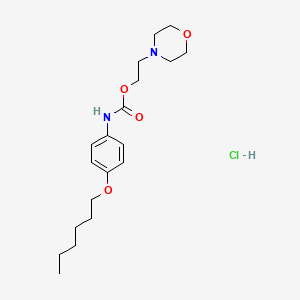
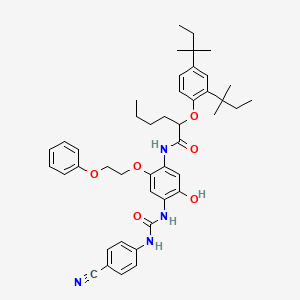
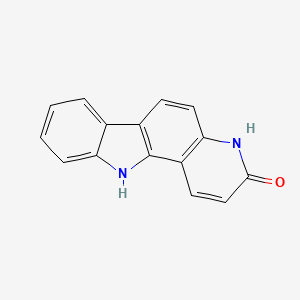
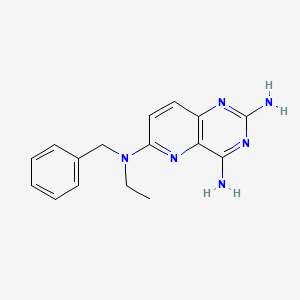
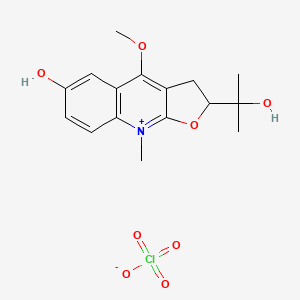
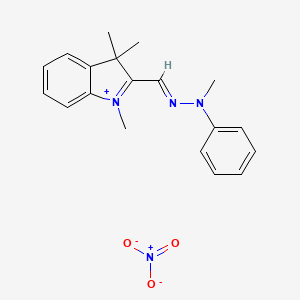

![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
